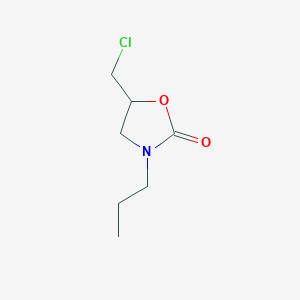

5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the reaction of 3-propyl-1,3-oxazolidin-2-one with chloromethylating agents. One common method is the reaction of the oxazolidinone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processing techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to higher selectivity and reduced by-product formation. The use of chloromethyl methyl ether and zinc chloride remains a common approach, with optimizations to scale up the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the chloromethyl group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

Reduction: Products typically involve the removal of the chloromethyl group or reduction of other functional groups.

Scientific Research Applications

5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of novel antibiotics and other therapeutic agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is employed in studies investigating the mechanism of action of oxazolidinone-based drugs.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with biological targets, particularly bacterial ribosomes. The compound binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria, making it effective as an antibiotic. The presence of the chloromethyl group enhances its binding affinity and specificity for the ribosomal target.

Comparison with Similar Compounds

Similar Compounds

Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents.

Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

5-(Chloromethyl)isoxazoles: Compounds with a similar chloromethyl group but different core structures, used in various synthetic applications.

Uniqueness

5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The combination of the chloromethyl group and the oxazolidinone ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activity , particularly in the realm of antimicrobial properties . This article delves into the compound's structure, synthesis, mechanisms of action, and its biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClNO2, with a molecular weight of approximately 191.65 g/mol. The compound features a five-membered oxazolidinone ring with a chloromethyl group at the 5-position and a propyl group at the 3-position, which significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves chloromethylating agents reacting with 3-propyl-1,3-oxazolidin-2-one. Common methods include:

- Chloromethylation using reagents like formaldehyde and hydrochloric acid.

- Substitution reactions involving nucleophilic attack on the chloromethyl group.

These synthetic pathways are crucial for producing derivatives with enhanced biological activity .

The mechanism by which this compound exerts its biological effects primarily revolves around its ability to form covalent bonds with nucleophilic sites on proteins. The chloromethyl group is particularly reactive, allowing it to alkylate amino acid residues in enzymes, thereby inhibiting their activity or disrupting cellular processes. This mechanism is similar to other oxazolidinones, which have been shown to interfere with protein synthesis in bacteria by targeting the ribosomal RNA .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various microbial strains has been documented in several studies:

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The compound's structural features enhance its selectivity and reactivity towards biological targets, making it a promising candidate for antibiotic development .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited specific enzymes involved in bacterial metabolism. The inhibition was attributed to covalent modification of active site residues.

- Cellular Disruption : Another investigation revealed that treatment with this compound led to significant disruption in cellular functions of pathogenic bacteria, suggesting potential applications in treating resistant infections .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other oxazolidinones:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Linezolid | Contains a phenyl group | Effective against Gram-positive bacteria |

| 5-Fluoromethyl-3-propyl-1,3-oxazolidin-2-one | Fluorine substitution at the 5-position | Enhanced antibacterial activity |

| 5-(Chloromethyl)-3-(4-methylsulfonylphenyl)-2-oxazolidinone | Sulfonyl substitution enhances solubility | Potential application in targeted drug delivery systems |

This comparison highlights how structural variations can influence biological activity and therapeutic potential .

Properties

Molecular Formula |

C7H12ClNO2 |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

5-(chloromethyl)-3-propyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H12ClNO2/c1-2-3-9-5-6(4-8)11-7(9)10/h6H,2-5H2,1H3 |

InChI Key |

MJCSJPVJMYLHFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(OC1=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.